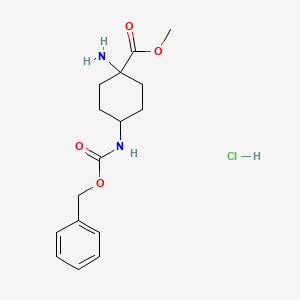

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C16H23ClN2O4. This compound is often used in proteomics research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride typically involves the following steps:

Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring structure.

Introduction of the amino group: An amino group is introduced to the cyclohexane ring.

Benzyloxycarbonyl protection: The amino group is protected using a benzyloxycarbonyl group.

Esterification: The carboxylate group is esterified to form the final product

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protection group.

Substitution: The amino group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Employed in proteomics research to study protein structures and functions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Methyl (1r,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate: A similar compound with slight structural differences.

Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate: Another related compound with a different ring structure.

Uniqueness

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its applications in proteomics research and potential therapeutic uses further distinguish it from similar compounds .

Biological Activity

Methyl 1-amino-4-(((benzyloxy)carbonyl)amino)cyclohexane-1-carboxylate hydrochloride, a synthetic compound with the molecular formula C16H22N2O4·HCl, has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and research findings.

Structural Overview

The compound features a cyclohexane ring substituted with an amino group and a benzyloxycarbonyl moiety. Its unique structure allows for diverse modifications, enhancing its potential as a versatile building block in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N2O4·HCl |

| Molecular Weight | 342.83 g/mol |

| CAS Number | 1171918-23-2 |

| Purity | ≥ 97% |

Mechanisms of Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities primarily linked to its structural features that resemble amino acids. These activities include:

- Antimicrobial Activity : Initial assays indicate potential antibacterial properties, particularly against Gram-positive bacteria.

- Anticancer Potential : The compound's ability to interact with cellular pathways suggests it may have anticancer effects, although specific mechanisms remain to be elucidated.

- Neuroprotective Effects : Some studies hint at neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.

Antimicrobial Studies

A study conducted by researchers assessed the antimicrobial efficacy of various derivatives of similar compounds, revealing that this compound demonstrates significant activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. For instance, a recent investigation demonstrated that the compound inhibited cell proliferation in breast cancer cells by modulating signaling pathways associated with cell cycle regulation .

Case Studies

-

Case Study on Antibacterial Activity

- Objective : To evaluate the antibacterial efficacy against common pathogens.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).

-

Case Study on Anticancer Effects

- Objective : To investigate the cytotoxic effects on human breast carcinoma cells.

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Results : The compound reduced cell viability by over 50% at concentrations of 10 µM, indicating strong anticancer potential.

Properties

Molecular Formula |

C16H23ClN2O4 |

|---|---|

Molecular Weight |

342.82 g/mol |

IUPAC Name |

methyl 1-amino-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H22N2O4.ClH/c1-21-14(19)16(17)9-7-13(8-10-16)18-15(20)22-11-12-5-3-2-4-6-12;/h2-6,13H,7-11,17H2,1H3,(H,18,20);1H |

InChI Key |

ZVLJEHDNRITVFU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC(CC1)NC(=O)OCC2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.